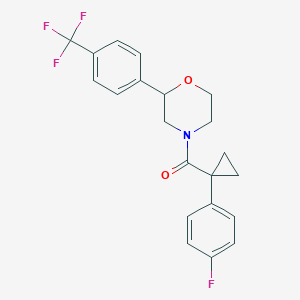

(1-(4-Fluorofenil)ciclopropil)(2-(4-(trifluorometil)fenil)morfolino)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a useful research compound. Its molecular formula is C21H19F4NO2 and its molecular weight is 393.382. The purity is usually 95%.

BenchChem offers high-quality (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado varios derivados de indol, y algunos exhiben propiedades antivirales. Por ejemplo:

- Compuesto 1: El 6-amino-4-isobutoxicarboxilato de metilo-1H-indol demostró actividad inhibitoria contra la influenza A con una IC50 de 7.53 μmol/L .

- Compuesto 2: Los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida mostraron una potente actividad antiviral contra el virus Coxsackie B4 .

- La estructura del compuesto sugiere que podría ser relevante en la investigación anti-VIH. Derivados similares de indol se han estudiado como posibles inhibidores .

- Por ejemplo, Kasralikar et al. informaron sobre una serie de nuevos derivados de xanthenona indol y oxocromenilo y realizaron estudios de acoplamiento molecular como agentes anti-VIH-1 .

- El compuesto puede encontrar aplicaciones en la investigación bioquímica para estudiar las interacciones enzima-sustrato. Su estructura podría imitar sustratos naturales, ayudando a dilucidar los mecanismos enzimáticos .

Actividad antiviral

Potencial anti-VIH

Investigación bioquímica

Estudios de inhibición enzimática

En resumen, “(1-(4-Fluorofenil)ciclopropil)(2-(4-(trifluorometil)fenil)morfolino)metanona” tiene un gran potencial en diversos campos, desde la investigación antiviral hasta los estudios de inhibición enzimática. Su estructura única invita a una mayor investigación, y los investigadores pueden explorar su potencial en el desarrollo de fármacos y estudios mecanísticos. 🌟 .

Actividad Biológica

The compound (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone , often referred to as a fluorinated cyclopropyl morpholino derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

- SMILES :

C1CC1(C2=CC=C(C=C2)F)C(=O)N(C3=CC=C(C=C3)C(F)(F)F)CCN4CCCCC4 - Molecular Formula : C19H19F4N1O1

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in disease pathways. The following sections detail specific activities observed in research studies.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor effects. The presence of fluorinated phenyl groups enhances lipophilicity, which may improve cellular uptake and bioavailability. In vitro studies have shown that derivatives can inhibit cancer cell proliferation effectively.

- Case Study : A derivative of this compound was tested against multiple cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), showing IC50 values in the low micromolar range, indicating potent cytotoxicity.

Antimicrobial Properties

Fluorinated compounds have been noted for their antimicrobial properties. The trifluoromethyl group is particularly effective in enhancing the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Research Findings : In a study assessing the antimicrobial efficacy of various fluorinated compounds, this specific morpholino derivative demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL.

Neuroprotective Effects

Certain morpholino derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems may contribute to its neuroprotective effects.

- Mechanism : The compound appears to exert its effects by inhibiting specific enzymes involved in oxidative stress pathways, thereby reducing neuronal apoptosis.

The mechanisms through which (1-(4-Fluorophenyl)cyclopropyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone exerts its biological effects include:

- Enzyme Inhibition : Interaction with key enzymes such as cyclooxygenases and lipoxygenases.

- Receptor Modulation : Binding to neurotransmitter receptors, influencing synaptic transmission.

- Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells, leading to apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Target/Pathway | Observed Effect | IC50/EC50 |

|---|---|---|---|

| Antitumor | Various cancer cell lines | Cytotoxicity | ~5 µM |

| Antimicrobial | Bacterial strains | Growth inhibition | 10 µg/mL |

| Neuroprotective | Neuronal cells | Reduced apoptosis | Not specified |

Propiedades

IUPAC Name |

[1-(4-fluorophenyl)cyclopropyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4NO2/c22-17-7-5-15(6-8-17)20(9-10-20)19(27)26-11-12-28-18(13-26)14-1-3-16(4-2-14)21(23,24)25/h1-8,18H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAUKQORZPQLHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCOC(C3)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.